5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
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Overview
Description
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule
Preparation Methods
One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor in the presence of silver carbonate . The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields and regioselectivity.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate.
Materials Science: The unique electronic properties of fluorinated compounds make them suitable for use in electronic materials and as components in organic light-emitting diodes (OLEDs).
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:
2-fluoropyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
3-fluoropyridine: Used as an intermediate in the production of various chemical compounds.
4-fluoropyridine: Exhibits similar reactivity and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-6-1-2-9(12-3-6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGVMBFRFORQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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